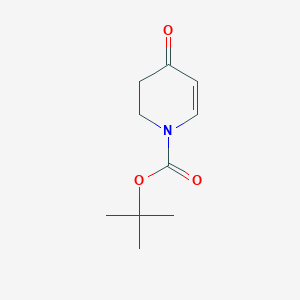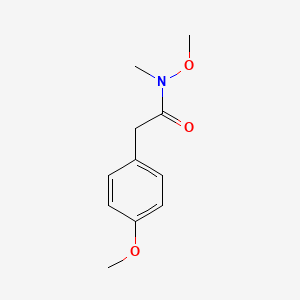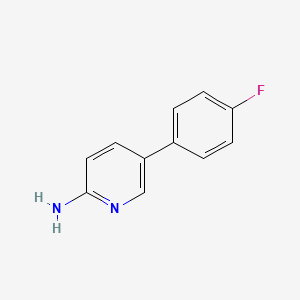
5-Bromo-2-isopropoxy-3-methylpyridine
Overview
Description
The compound of interest, 5-Bromo-2-isopropoxy-3-methylpyridine, is a brominated pyridine derivative. Pyridine derivatives are known for their utility in medicinal chemistry and as building blocks for various chemical syntheses. While the specific compound is not directly mentioned in the provided papers, related brominated pyridines and their chemical properties and reactions are extensively discussed, which can provide insights into the behavior of the compound .
Synthesis Analysis
The synthesis of brominated pyridines can be complex, involving multiple steps and various reagents. For instance, the synthesis of halogen-rich pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, is achieved using halogen dance reactions, which allow for the introduction of different halogens into the pyridine ring . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a series of reactions including methoxylation, oxidation, and bromination steps, leading to the desired product with high regioselectivity . These methods suggest that the synthesis of 5-Bromo-2-isopropoxy-3-methylpyridine would likely involve a targeted halogenation step, possibly in conjunction with protective group strategies to ensure the correct substitution pattern.
Molecular Structure Analysis
The molecular structure of brominated pyridines is characterized by the presence of a pyridine ring with one or more bromine atoms attached. The position of the bromine atoms can significantly influence the reactivity and properties of the molecule. For example, the crystal structure of a Schiff base compound derived from a brominated pyridine shows that the pyridine and benzene rings are nearly coplanar, which could be relevant for understanding the geometry of 5-Bromo-2-isopropoxy-3-methylpyridine . The molecular structure of such compounds is crucial for their interaction with other molecules, which is particularly important in the context of medicinal chemistry.
Chemical Reactions Analysis
Brominated pyridines participate in various chemical reactions, often serving as intermediates for further functionalization. The presence of a bromine atom can facilitate nucleophilic substitution reactions, as seen in the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine . Additionally, the reactivity of brominated pyridines can be harnessed in multicomponent chemistry, as demonstrated by the use of 2-bromo-6-isocyanopyridine in the synthesis of complex molecules like carfentanil . These examples indicate that 5-Bromo-2-isopropoxy-3-methylpyridine could also be amenable to various nucleophilic substitutions and serve as a versatile intermediate in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines are influenced by their molecular structure. For instance, the introduction of bromine atoms can increase the density and molecular weight of the compound . The presence of substituents on the pyridine ring can also affect the boiling point, solubility, and stability of the molecule. The synthesis of 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines demonstrates the impact of bromination on the properties of pyridine derivatives, which are useful for the preparation of metal-complexing molecular rods . These insights can be extrapolated to predict the properties of 5-Bromo-2-isopropoxy-3-methylpyridine, such as its potential for forming stable metal complexes.
Scientific Research Applications
Synthesis and Biological Activities
A key application of 5-bromo-2-isopropoxy-3-methylpyridine and similar compounds is in the synthesis of novel pyridine derivatives. For instance, Ahmad et al. (2017) described the efficient synthesis of new pyridine-based derivatives using Suzuki cross-coupling reactions. These derivatives showed potential as chiral dopants for liquid crystals and demonstrated various biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Neuroscientific Research
In neuroscience, derivatives of 5-bromo-2-isopropoxy-3-methylpyridine have been used in research studies. Schneider and Fagagna (2012) utilized Bromodeoxyuridine (BrdU), a halogenated nucleotide related to this compound, to monitor DNA replication in neural stem cells (NSCs). They discovered that NSC exposed to BrdU underwent glial differentiation and showed reduced expression of stem cell markers, indicating significant effects on NSC behavior (Schneider & Fagagna, 2012).
Antiviral Research
Compounds like 5-bromo-2-isopropoxy-3-methylpyridine have been explored in antiviral research. For example, Hocková et al. (2003) investigated 5-substituted pyrimidines, structurally related to this compound, for their antiviral activities. These derivatives showed significant inhibitory activity against retroviruses, highlighting their potential in antiviral therapies (Hocková et al., 2003).
Chemical Synthesis and Functionalization
In the field of chemical synthesis, derivatives of 5-bromo-2-isopropoxy-3-methylpyridine have been used to create various chemically functionalized products. Gray et al. (1994) reported the selective bromination of 2-methoxy-6-methylpyridine, leading to the formation of a compound structurally similar to 5-bromo-2-isopropoxy-3-methylpyridine. This work demonstrates the versatility of such compounds in synthetic chemistry (Gray et al., 1994).
Safety and Hazards
According to its Safety Data Sheet, precautions should be taken when handling 5-Bromo-2-isopropoxy-3-methylpyridine. These include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It should be used with personal protective equipment, including chemical impermeable gloves, and in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that organoboron compounds, which include boronic esters like this compound, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Organoboron compounds are known to be involved in a variety of transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
The compound’s involvement in suzuki–miyaura coupling reactions suggests it plays a role in the formation of carbon–carbon bonds, which are fundamental to many biological processes .
properties
IUPAC Name |
5-bromo-3-methyl-2-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6(2)12-9-7(3)4-8(10)5-11-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPBYAWGLOPFDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626653 | |
| Record name | 5-Bromo-3-methyl-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
760207-88-3 | |
| Record name | 5-Bromo-3-methyl-2-(1-methylethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760207-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-methyl-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1322441.png)












![4-[(Dimethylamino)methyl]phenylboronic acid](/img/structure/B1322475.png)